ARM1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

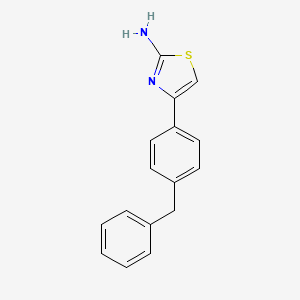

4-(4-benzylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c17-16-18-15(11-19-16)14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDVHKCVOMGRSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Cellular Functions of Proteins Referred to as ARM1

Introduction

The designation "ARM1" is not uniquely assigned to a single protein but is used in scientific literature to refer to several distinct proteins with diverse cellular functions. This guide provides a comprehensive technical overview of the primary proteins associated with this nomenclature, including Armadillo Repeat-Containing Protein 1 (ArmC1), T-cell Activating, Reversed Message 1 (Tthis compound), Armadillo-like Helical Domain Containing 1 (ARMH1), and Sterile Alpha and TIR Motif Containing 1 (Sthis compound). For each, we will delve into their core functions, cellular localization, associated signaling pathways, and relevant experimental methodologies.

ArmC1 (Armadillo Repeat-Containing Protein 1)

Core Function

Armadillo Repeat-Containing Protein 1 (ArmC1) is a dual-localization protein that functions as a peripheral component of the Mitochondrial Contact Site and Cristae Organizing System (MICOS)/Mitochondrial Intermembrane Space Bridging (MIB) complex. Its primary role is associated with the regulation of mitochondrial distribution and motility within the cell. While it interacts with other components of the MICOS/MIB complex, its absence does not lead to defects in cristae structure or respiration. Instead, mitochondria in cells lacking ArmC1 appear fragmented. The armadillo repeat domain is a well-characterized protein-protein interaction motif.

Cellular Localization

ArmC1 exhibits a dual localization, being found in both the cytosol and associated with the outer mitochondrial membrane (OMM). It is not an integral membrane protein but associates with the OMM, possibly through its C-terminal region.

Signaling and Interactions

ArmC1 interacts with other constituents of the MICOS/MIB complex. Its levels are diminished when other components of this complex are depleted, indicating a functional relationship.

Experimental Protocols

A common method to study ArmC1's function and localization involves cellular imaging and biochemical fractionation.

-

Subcellular Localization via Immunofluorescence:

-

Cells (e.g., HeLa) are cultured on coverslips.

-

Transfection with a plasmid expressing a tagged version of ArmC1 (e.g., GFP-ArmC1 or ArmC1-FLAG) is performed.

-

Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Incubation with primary antibodies against the tag (if applicable) and mitochondrial markers (e.g., Tom20 for the outer membrane) is carried out.

-

Secondary antibodies conjugated to fluorophores are used for detection.

-

Imaging is performed using confocal or structured illumination microscopy (SIM) to visualize the co-localization of ArmC1 with mitochondria.

-

-

Mitochondrial Fractionation and Carbonate Extraction:

-

Cells are harvested and homogenized to release organelles.

-

Differential centrifugation is used to isolate a crude mitochondrial fraction.

-

Further purification of mitochondria can be achieved using a sucrose gradient.

-

To determine if ArmC1 is an integral membrane protein, carbonate extraction is performed. Isolated mitochondria are treated with a high pH sodium carbonate solution.

-

The sample is ultracentrifuged to separate the membrane pellet from the supernatant containing soluble and peripherally associated proteins.

-

The presence of ArmC1 in the supernatant or pellet is determined by Western blotting, with integral membrane proteins (e.g., Tom20) and soluble proteins (e.g., Hsp60) serving as controls.

-

-

Co-immunoprecipitation to Identify Interacting Proteins:

-

Cells expressing tagged ArmC1 are lysed in a non-denaturing buffer.

-

The lysate is incubated with antibodies against the tag, which are coupled to magnetic or agarose beads.

-

The beads are washed to remove non-specific binders.

-

The protein complexes are eluted from the beads.

-

The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting with antibodies against suspected interacting partners or identified by mass spectrometry.

-

Experimental Workflow for ArmC1 Subcellular Localization

The Emergence of SARM1 Inhibitors: A Technical Guide to Their Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the central role of Sterile Alpha and Toll/Interleukin Receptor Motif Containing 1 (SARM1) in programmed axon degeneration has heralded a new era in the pursuit of therapies for a wide range of neurodegenerative diseases and injuries. Sthis compound, an NAD+ hydrolase, acts as a molecular switch for axonal self-destruction, making it a prime therapeutic target. This technical guide provides an in-depth overview of the discovery, history, and development of Sthis compound inhibitors, with a focus on the experimental methodologies and quantitative data that underpin this promising field of research.

Discovery and History of Sthis compound in Axon Degeneration

The journey to understanding Sthis compound's function began with the study of Wallerian degeneration, the process of axonal breakdown that occurs following injury. For many years, this was considered a passive process. However, the discovery of the Wallerian Degeneration Slow (WldS) mouse in the 1980s, which exhibited delayed axon degeneration, suggested an active, programmed pathway.

A significant breakthrough came with the identification of the gene responsible for the WldS phenotype, which was a fusion of Ube4b and Nmnat1, an NAD+ biosynthetic enzyme. This finding implicated NAD+ metabolism as a critical factor in axon survival.

Subsequent genetic screens in Drosophila and mice identified Sthis compound as a key pro-degenerative molecule. The timeline below highlights the key milestones in the discovery of Sthis compound's role and the development of its inhibitors:

-

Early 2000s: The link between NAD+ synthesis and axon survival is established through the study of NMNAT enzymes.

-

2012: A forward genetic screen in Drosophila melanogaster identifies dSarm (the fly ortholog of Sthis compound) as a critical regulator of axon degeneration.

-

2015-2017: The crucial discovery is made that Sthis compound possesses intrinsic NAD+ hydrolase activity, which is essential for its pro-degenerative function. This enzymatic activity solidifies Sthis compound as a druggable target.

-

Late 2010s - Present: The first small molecule inhibitors of Sthis compound are identified through high-throughput screening and rational drug design. Several of these compounds demonstrate neuroprotective effects in preclinical models of neurodegenerative diseases, leading to the initiation of clinical trials.

The Sthis compound Signaling Pathway in Axon Degeneration

Sthis compound is a multidomain protein consisting of an N-terminal autoinhibitory ARM domain, tandem SAM domains, and a C-terminal TIR domain which harbors the NAD+ hydrolase activity. In healthy neurons, Sthis compound is maintained in an inactive state. Upon axonal injury or in certain disease states, a cascade of events leads to the activation of Sthis compound.

A key regulator of Sthis compound activity is the ratio of nicotinamide mononucleotide (NMN) to NAD+. The axonal survival factor NMNAT2, which is rapidly degraded after injury, is responsible for converting NMN to NAD+. A decrease in NMNAT2 activity leads to an accumulation of NMN and a depletion of NAD+. NMN acts as an allosteric activator of Sthis compound, while NAD+ is an allosteric inhibitor. The increased NMN/NAD+ ratio triggers a conformational change in Sthis compound, leading to the activation of its TIR domain's NADase activity.

Once activated, Sthis compound rapidly depletes the axonal NAD+ pool. This metabolic crisis leads to a cascade of downstream events, including mitochondrial dysfunction, ATP depletion, calcium influx, and ultimately, cytoskeletal breakdown and axonal fragmentation.

The Structural and Functional Architecture of SARM1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterile Alpha and Toll/Interleukin-1 Receptor (TIR) Motif-Containing Protein 1 (SARM1) has emerged as a central player in the regulated process of axonal degeneration, also known as Wallerian degeneration.[1] Its role as an NAD+ hydrolase positions it as a critical executioner of a conserved neuronal self-destruction pathway, making it a compelling therapeutic target for a range of neurodegenerative diseases and peripheral neuropathies.[2][3] This technical guide provides an in-depth exploration of the Sthis compound protein, with a particular focus on its structure, domains, and the intricate mechanisms that govern its function.

Sthis compound Protein Structure and Domains

Sthis compound is a multidomain protein that self-assembles into an octameric ring structure.[1][4] The protein's architecture is crucial for its autoinhibition in healthy neurons and its rapid activation in response to injury. The primary domains of Sthis compound are the N-terminal Armadillo/HEAT (ARM) repeat domain, two central Sterile Alpha Motif (SAM) domains, and a C-terminal Toll/Interleukin-1 Receptor (TIR) domain.[2][5]

The ARM Domain: The Autoinhibitory Gatekeeper

The N-terminal region of Sthis compound is composed of an Armadillo/HEAT (ARM) repeat domain, which functions as the primary regulator of Sthis compound's enzymatic activity.[5] In its inactive state, the ARM domain maintains Sthis compound in an autoinhibited conformation through intramolecular interactions with the TIR domain.[2][5] This prevents the TIR domains from dimerizing and exerting their NAD+ hydrolase activity. The ARM domain contains an allosteric binding pocket that accommodates NAD+ in healthy neurons, further stabilizing the inhibited state.[5]

The SAM Domains: The Oligomerization Hub

The two Sterile Alpha Motif (SAM) domains are responsible for the multimerization of Sthis compound into its characteristic octameric ring.[1][3] This oligomerization is a prerequisite for the cooperative activation of the TIR domains. The SAM domains form a stable scaffold that brings the other domains into close proximity, allowing for the conformational changes required for activation.

The TIR Domain: The Executioner Enzyme

The C-terminal Toll/Interleukin-1 Receptor (TIR) domain harbors the intrinsic NAD+ hydrolase activity of Sthis compound.[1] Upon axonal injury, a series of events leads to the activation of the TIR domain. This activation involves a conformational shift that allows the TIR domains to self-associate, forming a competent enzyme that rapidly depletes the cellular NAD+ pool.[2] This depletion of NAD+ is a key event that triggers the downstream cascade leading to axonal fragmentation and degeneration.[3]

Quantitative Data

The following tables summarize key quantitative data for human Sthis compound.

| Property | Value | Source |

| Full Gene Name | Sterile alpha and TIR motif containing 1 | HPA[6] |

| Official Gene Symbol | Sthis compound | HPA[6] |

| Aliases | MyD88-5, SAMD2, SARM, hHsTIR | Wikipedia[1] |

| UniProt Accession | Q6SZW1 | UniProt[7] |

| Amino Acid Count | 724 | UniProt[7] |

| Molecular Weight (Da) | 80,247 | UniProt[7] |

| Chromosome Location | 17q11.2 | Wikipedia[1] |

Sthis compound Signaling Pathway

The activation of Sthis compound is tightly regulated by the cellular levels of NAD+ and its precursor, nicotinamide mononucleotide (NMN).[8] In healthy neurons, the NAD+ biosynthetic enzyme NMNAT2 maintains a high NAD+/NMN ratio. Upon axonal injury, NMNAT2 is rapidly degraded, leading to an increase in the NMN/NAD+ ratio.[9] This shift allows NMN to displace NAD+ from the allosteric site on the ARM domain, triggering a conformational change that relieves the autoinhibition of the TIR domain.[10] The now-active TIR domains hydrolyze NAD+, leading to a catastrophic drop in cellular energy and subsequent axonal degeneration.[1] The activation of Sthis compound also appears to trigger downstream MAP kinase signaling cascades, suggesting a more complex role in the cellular response to injury.[1]

References

- 1. Sthis compound - Wikipedia [en.wikipedia.org]

- 2. Structural basis for Sthis compound inhibition and activation under energetic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alsnewstoday.com [alsnewstoday.com]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Sthis compound protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 7. uniprot.org [uniprot.org]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

The Integral Role of ARM1/ADRM1 (Rpn13) in Proteasome Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of Adhesion Regulating Molecule 1 (ARM1), also known as ADRM1 or Rpn13, in the intricate workings of the 26S proteasome. As a key ubiquitin receptor within the 19S regulatory particle, this compound is pivotal in the recognition of polyubiquitinated substrates destined for degradation. This document elucidates the molecular interactions of this compound, particularly with the deubiquitinating enzyme UCH37 and the proteasomal subunit Rpn2, and explores its impact on proteasome activity and substrate processing. Furthermore, we delve into the involvement of this compound in critical cellular signaling pathways, including the NF-κB and p53 pathways, highlighting its significance as a potential therapeutic target in oncology. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts centered on this crucial proteasomal component.

Introduction to this compound/ADRM1 (Rpn13)

This compound (Adhesion Regulating Molecule 1), officially known as ADRM1 and synonymous with the proteasome subunit Rpn13, is a non-ATPase subunit of the 19S regulatory particle of the 26S proteasome. Initially identified for its role in cell adhesion, it is now primarily recognized as a critical ubiquitin receptor within the ubiquitin-proteasome system (UPS). The UPS is the principal mechanism for selective protein degradation in eukaryotic cells, regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins.

This compound is a 42 kDa protein composed of 407 amino acids. It is characterized by an N-terminal Pru (Pleckstrin-like receptor for ubiquitin) domain, which is responsible for binding ubiquitin, and a C-terminal region that interacts with the deubiquitinating enzyme (DUB) UCH37 (Ubiquitin C-terminal Hydrolase 37). This dual functionality positions this compound as a central player in the intricate dance of substrate recognition, deubiquitination, and subsequent degradation by the proteasome.

Molecular Interactions and Functional Significance

The function of this compound is intrinsically linked to its interactions with ubiquitin, other proteasome subunits, and associated enzymes. These interactions are crucial for the proper functioning of the proteasome.

Interaction with Ubiquitin

The primary role of this compound is to act as a receptor for polyubiquitin chains, which serve as a degradation signal on substrate proteins. The N-terminal Pru domain of this compound specifically recognizes and binds to these chains.

Quantitative Data on this compound-Ubiquitin Interaction:

| Interacting Molecules | Binding Affinity (Kd) | Experimental Method | Reference |

| hRpn13 (Pru domain) and K48-linked diubiquitin | ~90 nM | Nuclear Magnetic Resonance (NMR) | |

| hRpn13 (Pru domain) and monoubiquitin | Weaker than diubiquitin | Nuclear Magnetic Resonance (NMR) |

Interaction with UCH37

This compound plays a crucial role in recruiting and activating the deubiquitinating enzyme UCH37 at the proteasome. The C-terminal region of this compound binds directly to UCH37, enhancing its isopeptidase activity. This is essential for trimming ubiquitin chains on substrates prior to their degradation, which is thought to facilitate their entry into the 20S catalytic core.

Kinetic Data on UCH37 Activation by this compound:

| Enzyme Complex | Turnover Number (kcat) | Significance | Reference |

| UCH37•RPN13 complex | 16–19 min⁻¹ | Demonstrates significant enhancement of UCH37's debranching activity upon binding to RPN13. |

Interaction with Rpn2

This compound docks onto the 19S regulatory particle through its interaction with Rpn2, a large scaffolding subunit. This interaction is mediated by the N-terminal region of this compound.

Role in Cellular Signaling Pathways

This compound's position at the crossroads of protein degradation implicates it in the regulation of key signaling pathways, primarily through its influence on the stability of critical signaling proteins.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory and immune responses. Its activity is tightly controlled by the proteasomal degradation of its inhibitor, IκB. Emerging evidence suggests that this compound may sustain the activation of NF-κB signaling, potentially by influencing the processing of ubiquitinated IκB.

Unraveling the Molecular Mechanisms of ARM1/ADRM1 in Cell Adhesion: A Technical Guide

An In-depth Examination of Adhesion Regulating Molecule 1 (ADRM1) and its Multifaceted Role in Cellular Interactions and Disease Progression.

For Researchers, Scientists, and Drug Development Professionals.

A nuanced understanding of the molecular interactions governing cell adhesion is paramount in the fields of oncology, immunology, and developmental biology. While the user's query specified "ARM1," the scientific literature predominantly refers to this protein as Adhesion Regulating Molecule 1 (ADRM1), also known as hRpn13 or PSMD16. This protein, initially identified as a cell adhesion-promoting molecule, is now also recognized as a key ubiquitin receptor in the 26S proteasome. This dual functionality places ADRM1 at a critical intersection of cellular adhesion and protein degradation, making it a compelling target for therapeutic development. This technical guide synthesizes the current understanding of ADRM1's molecular mechanisms in cell adhesion, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

I. ADRM1: A Dual-Function Protein in Adhesion and Proteostasis

ADRM1 is a type I transmembrane protein that was first cloned from a murine T-cell lymphoma expression library based on its ability to induce adhesion. It is homologous to a human tumor-associated antigen, GP110. Structurally, the ADRM1 gene encodes a protein of 407 amino acids. While initially characterized for its role in promoting the binding of tumor cells to endothelium, subsequent research has revealed its integral role as a component of the 26S proteasome, where it functions as a ubiquitin receptor. This places ADRM1 in a unique position to influence cell surface adhesion dynamics not only through direct interactions but also by regulating the turnover of other adhesion-related proteins.

II. Quantitative Data on ADRM1 Expression and Function

The following table summarizes key quantitative findings from studies on ADRM1, providing a comparative overview of its expression in different cellular contexts and its impact on cell adhesion.

| Parameter | Cell Type/Condition | Quantitative Finding | Reference |

| mRNA Upregulation | Metastatic vs. Non-metastatic Human Breast Cancer Cell Lines | 3- to 5-fold elevated ADRM1 mRNA levels in metastatic cells. | |

| Cell Adhesion Increase | 293T cells overexpressing ARM-1 | Significant increase in adhesion to various endothelial cells. | |

| Integrin Expression | 293T cells overexpressing ARM-1 | No alteration in integrin expression or β1-integrin-mediated cell adhesion. | |

| Protein Expression | Hepatocellular Carcinoma (HCC) Tissues | Increased mRNA and protein levels of ADRM1, correlating with metastatic potential. | |

| Cell Proliferation | Conditionally-immortalized mouse gastric epithelial cells | Overexpression of Adrm1 promoted cell proliferation with an increased S1 phase fraction. |

III. Molecular Mechanism of ADRM1 in Cell Adhesion

ADRM1's role in cell adhesion appears to be multifaceted, involving both direct adhesive functions and indirect regulation through its proteasomal activity.

-

Direct Adhesion-Promoting Role: Overexpression of ADRM1 directly enhances the adhesion of cells to the endothelium. This function is independent of changes in integrin expression, suggesting that ADRM1 may act as a novel adhesion receptor itself or modulate the function of other, yet-to-be-identified adhesion molecules.

-

Indirect Regulation via the Proteasome: As the ubiquitin receptor Rpn13, ADRM1 is crucial for the recognition of polyubiquitinated substrates by the proteasome. This function is critical for maintaining cellular proteostasis. In the context of cell adhesion, ADRM1 can influence the levels of various proteins involved in cell-cell and cell-matrix interactions. For instance, in hepatocellular carcinoma, ADRM1 knockdown leads to an increase in IκB-α expression and a reduction in NF-κB activity, a pathway known to regulate the expression of adhesion molecules.

The following diagram illustrates the proposed dual mechanism of ADRM1 in cell adhesion.

Caption: Dual role of ADRM1 in cell adhesion.

IV. Experimental Protocols

This section details the methodologies for key experiments used to elucidate the function of ADRM1 in cell adhesion.

1. Functional Cloning of ADRM1

-

Objective: To identify cDNAs that confer an adhesive phenotype.

-

Methodology:

-

A cDNA expression library from a murine T-cell lymphoma was transfected into a non-adhesive recipient cell line (e.g., 293T human embryonic kidney cells).

-

Transfected cells were subjected to a cell adhesion assay where they were layered onto a monolayer of endothelial cells.

-

Non-adherent cells were washed away, and the adherent cells were recovered.

-

The plasmid DNA from the adherent cells was isolated and amplified in E. coli.

-

The enriched plasmid pool was used for subsequent rounds of transfection and selection to isolate individual cDNA clones that confer the adhesive phenotype.

-

The identified cDNA clone (ARM-1) was sequenced and characterized.

-

2. Cell Adhesion Assay

-

Objective: To quantify the effect of ADRM1 overexpression on cell adhesion.

-

Methodology:

-

293T cells were transiently transfected with either an ADRM1 expression vector or an empty control vector.

-

Transfected cells were labeled with a fluorescent dye (e.g., BCECF-AM).

-

A monolayer of endothelial cells was grown to confluence in a 96-well plate.

-

The labeled, transfected 293T cells were added to the endothelial cell monolayer and allowed to adhere for a specific time (e.g., 30 minutes) at 37°C.

-

Non-adherent cells were removed by gentle washing.

-

The fluorescence of the remaining adherent cells was measured using a fluorescence plate reader.

-

The percentage of adherent cells was calculated relative to the total number of cells added.

-

The workflow for the cell adhesion assay is depicted below.

Caption: Workflow for a quantitative cell adhesion assay.

3. Northern Blot Analysis

-

Objective: To compare the mRNA expression levels of ADRM1 in different cell lines.

-

Methodology:

-

Total RNA was extracted from metastatic and non-metastatic human breast cancer cell lines.

-

Aliquots of total RNA (e.g., 20 µg) were separated by electrophoresis on a denaturing formaldehyde-agarose gel.

-

The separated RNA was transferred and cross-linked to a nylon membrane.

-

The membrane was prehybridized and then hybridized with a radiolabeled ADRM1-specific cDNA probe.

-

After washing to remove unbound probe, the membrane was exposed to X-ray film to visualize the ADRM1 mRNA bands.

-

The intensity of the bands was quantified by densitometry and normalized to a housekeeping gene (e.g., GAPDH) to compare expression levels.

-

4. ADRM1 Knockdown and Functional Assays

-

Objective: To investigate the effects of reduced ADRM1 expression on cancer cell behavior.

-

Methodology:

-

Hepatocellular carcinoma cells (e.g., MHCC97-H) were transfected with either an shRNA targeting ADRM1 or a non-targeting control shRNA.

-

The efficiency of knockdown was confirmed by Western blot and qRT-PCR.

-

Functional assays were performed on the knockdown and control cells, including:

-

Proliferation assays (e.g., MTT or BrdU incorporation).

-

Apoptosis assays (e.g., Annexin V/PI staining and flow cytometry).

-

Migration and invasion assays (e.g., Transwell assays with and without Matrigel).

-

-

Western blot analysis was used to assess changes in downstream signaling proteins (e.g., IκB-α and NF-κB).

-

V. ADRM1 Signaling and Regulatory Network

ADRM1's function is intricately linked to cellular signaling pathways, particularly the NF-κB pathway, which is a master regulator of genes involved in inflammation, immunity, and cell survival.

The logical relationship between ADRM1 and the NF-κB pathway is shown in the following diagram.

Methodological & Application

Measuring the Enzymatic Activity of SARM1 In Vitro: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterile Alpha and Toll/Interleukin-1 Receptor Motif-containing Protein 1 (SARM1) is a key player in programmed axonal degeneration, also known as Wallerian degeneration. Its enzymatic core, a Toll/Interleukin-1 Receptor (TIR) domain, possesses NADase activity, which is critical for its pro-degenerative function. The activity of the Sthis compound TIR domain is tightly regulated by its N-terminal Armadillo repeat (ARM) domain, which acts as an autoinhibitor.[1][2][3] The binding of nicotinamide mononucleotide (NMN) to the ARM domain relieves this autoinhibition, leading to the robust cleavage of NAD⁺.[4][5][6] This application note provides detailed protocols for measuring the NADase activity of Sthis compound in vitro using fluorogenic and HPLC-based methods, and is intended to aid researchers in the screening and characterization of Sthis compound modulators.

Introduction

Sthis compound is a central executioner of a conserved axonal destruction pathway.[7] Under healthy conditions, Sthis compound is maintained in an inactive state through the autoinhibitory function of its ARM domain.[1][2] Upon axonal injury, a rapid decrease in the levels of the NAD⁺-synthesizing enzyme NMNAT2 leads to an accumulation of NMN and a decrease in NAD⁺.[4][6] This shift in the NMN/NAD⁺ ratio leads to the binding of NMN to the allosteric site on the ARM domain of Sthis compound, triggering a conformational change that activates its intrinsic NADase activity.[4][5][6] The subsequent depletion of NAD⁺ in the axon is a critical step that commits the axon to degenerate. Given its central role in axonal demise, Sthis compound has emerged as a promising therapeutic target for a range of neurodegenerative diseases and injuries. The ability to accurately measure Sthis compound enzymatic activity in vitro is therefore essential for the discovery and development of novel Sthis compound-targeting therapeutics.

Principle of Sthis compound Activity Measurement

The in vitro measurement of Sthis compound activity primarily relies on the detection of its NADase function. This can be achieved by monitoring the consumption of its substrate, NAD⁺, or the formation of its products, including nicotinamide (NAM), ADP-ribose (ADPR), and cyclic ADPR (cADPR).[8][9][10] Two common methods for this are:

-

Fluorogenic Assays: These assays utilize a modified NAD⁺ analog, such as N6-etheno-NAD (ε-NAD), which is non-fluorescent. Upon cleavage by Sthis compound, the fluorescent etheno-ADPR is released, leading to an increase in fluorescence that is directly proportional to enzyme activity.[8][11][12] This method is particularly well-suited for high-throughput screening (HTS) of Sthis compound inhibitors.

-

High-Performance Liquid Chromatography (HPLC): HPLC-based methods allow for the direct quantification of NAD⁺ and its cleavage products.[3][13] This technique provides a highly accurate and detailed view of the enzymatic reaction, enabling the simultaneous measurement of substrate depletion and product formation.

Sthis compound Signaling Pathway

The activation of Sthis compound is a critical event in the pathway of axonal degeneration. The following diagram illustrates the key steps in Sthis compound activation.

Caption: Sthis compound activation pathway in response to axonal injury.

Experimental Workflow

The general workflow for measuring Sthis compound activity in vitro involves the preparation of the enzyme and reaction mixture, incubation, and subsequent detection of the enzymatic reaction.

Caption: General experimental workflow for in vitro Sthis compound activity assays.

Materials and Reagents

| Reagent | Supplier Example | Catalog Number Example |

| Recombinant Human Sthis compound (aa 28-724) | BPS Bioscience | 100069 |

| N6-etheno-Nicotinamide Adenine Dinucleotide (ε-NAD) | BPS Bioscience | 83565 |

| Nicotinamide Adenine Dinucleotide (NAD⁺) | Sigma-Aldrich | N7004 |

| Nicotinamide Mononucleotide (NMN) | Sigma-Aldrich | N3501 |

| Sthis compound Inhibitor (DSRM-3716) | BPS Bioscience | 83673 |

| 96-well Black, Flat-Bottom Plate | Corning | 3915 |

| HPLC Vials | Agilent Technologies | 5182-0714 |

Experimental Protocols

Protocol 1: Fluorogenic Assay for Sthis compound Hydrolase Activity

This protocol is adapted from commercially available kits and is suitable for HTS applications.[8][11][12]

1. Reagent Preparation:

-

1x Sthis compound Hydrolase Buffer: Prepare by diluting a 4x stock solution (e.g., 40 mM Tris-HCl pH 8.0, 110 mM NaCl, 2.2 mM KCl, 20% glycerol, 3 mM DTT) with water.

-

Sthis compound Enzyme Solution: Thaw recombinant Sthis compound on ice. Dilute the enzyme to the desired concentration (e.g., 30 ng/µl) with 1x Sthis compound Hydrolase Buffer. Note: Sthis compound enzyme is sensitive to freeze-thaw cycles.

-

ε-NAD Substrate Solution: Dilute the ε-NAD stock (e.g., 12 mM) to the desired final concentration (e.g., 100 µM) in 1x Sthis compound Hydrolase Buffer.

-

Test Compound/Inhibitor Solution: Prepare a stock solution of the test compound in DMSO. Dilute to the desired concentration in 1x Sthis compound Hydrolase Buffer. The final DMSO concentration in the assay should not exceed 1%.

2. Assay Procedure (96-well plate format):

-

Add 30 µl of 1x Sthis compound Hydrolase Buffer to all wells.

-

To the inhibitor wells, add 5 µl of the test compound solution. To the control wells, add 5 µl of the diluent solution (e.g., 1x Sthis compound Hydrolase Buffer with the same percentage of DMSO as the test compound).

-

To the "Blank" wells, add 10 µl of 1x Sthis compound Hydrolase Buffer.

-

Add 10 µl of the diluted Sthis compound enzyme to the "Positive Control" and "Test Inhibitor" wells.

-

Cover the plate and incubate for 30 minutes at room temperature with gentle agitation to allow for enzyme-inhibitor interaction.

-

Initiate the reaction by adding 5 µl of the diluted ε-NAD solution to all wells.

-

Cover the plate with aluminum foil and incubate for 90-120 minutes at room temperature with gentle agitation.

-

Measure the fluorescence using a microplate reader with excitation at approximately 300 nm and emission at approximately 410 nm.

-

Subtract the "Blank" value from all other readings.

Protocol 2: HPLC-Based Assay for Sthis compound NADase Activity

This protocol allows for the direct measurement of NAD⁺ consumption and product formation.[3][13]

1. Reagent Preparation:

-

Assay Buffer: 50 mM HEPES/NaOH, pH 7.5.

-

Sthis compound Enzyme Solution: Prepare purified recombinant Sthis compound in the assay buffer. The final concentration in the reaction will depend on the specific activity of the enzyme preparation (e.g., 0.5 - 10 µg/mL).

-

NAD⁺ Substrate Solution: Prepare a stock solution of NAD⁺ in the assay buffer. The final concentration in the reaction is typically in the range of 50-250 µM.

-

NMN Activator Solution (Optional): To measure activated Sthis compound, prepare a stock solution of NMN in the assay buffer. The final concentration is typically in the range of 0.2-1 mM.[3]

2. Assay Procedure:

-

Set up the reaction mixture in a microcentrifuge tube. For a 50 µl reaction, combine:

-

Sthis compound enzyme

-

Assay Buffer

-

NMN (if testing activation)

-

Test compound or vehicle

-

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding NAD⁺.

-

Incubate at 37°C. Collect aliquots (e.g., 10 µl) at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Stop the reaction by adding an equal volume of ice-cold 0.4 M perchloric acid (HClO₄).

-

Centrifuge the samples at high speed to pellet the precipitated protein.

-

Transfer the supernatant to HPLC vials for analysis.

3. HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of a suitable buffer system (e.g., ammonium formate and methanol) is typically used.[10]

-

Detection: UV absorbance at 260 nm.

-

Quantification: The concentration of NAD⁺, ADPR, and cADPR is determined by comparing the peak areas to a standard curve of known concentrations of these molecules.

Data Presentation and Analysis

All quantitative data should be presented in a clear and organized manner. Below are example tables for summarizing experimental parameters and results.

Table 1: Optimal Reagent Concentrations for Sthis compound In Vitro Assays

| Parameter | Fluorogenic Assay | HPLC-Based Assay |

| Sthis compound Enzyme Concentration | 10 - 50 ng/µl | 0.5 - 10 µg/mL |

| Substrate (ε-NAD) Conc. | 50 - 200 µM | N/A |

| Substrate (NAD⁺) Conc. | N/A | 50 - 250 µM |

| Activator (NMN) Conc. | 0.1 - 1 mM | 0.2 - 1 mM |

| Incubation Time | 60 - 120 minutes | 0 - 60 minutes (time course) |

| Incubation Temperature | Room Temperature | 37°C |

Table 2: Example Kinetic Parameters for Human Sthis compound

| Parameter | Value | Assay Condition | Reference |

| Km for NAD⁺ | 28 ± 4 µM | Resazurin fluorescence assay | [3] |

| Vmax | 9 ± 0.3 µM/min | Resazurin fluorescence assay | [3] |

| Basal NADase Specific Activity | ~0.02 U/mg | HPLC assay, full-length human Sthis compound from HEK cells | [13] |

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for the in vitro measurement of Sthis compound NADase activity. The choice between a fluorogenic and an HPLC-based assay will depend on the specific research needs, with the former being ideal for high-throughput screening and the latter providing more detailed kinetic information. A thorough understanding of the principles of Sthis compound activation and the ability to reliably measure its enzymatic activity are crucial for advancing the development of novel therapeutics for neurodegenerative conditions.

References

- 1. Multiple domain interfaces mediate Sthis compound autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. Structural basis for Sthis compound inhibition and activation under energetic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sthis compound is a Metabolic Sensor Activated by an Increased NMN/NAD+ Ratio to Trigger Axon Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [research-repository.griffith.edu.au]

- 7. Adaptation of a Commercial NAD+ Quantification Kit to Assay the Base-Exchange Activity and Substrate Preferences of Sthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Base-Exchange Enabling the Visualization of Sthis compound Activities in Sciatic Nerve-Injured Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cADPR is a gene dosage-sensitive biomarker of Sthis compound activity in healthy, compromised, and degenerating axons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Studying ARM1 Protein Interactions

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, disease mechanisms, and for the development of novel therapeutics. The designation "ARM1" can be ambiguous and may refer to several different proteins, including ANKMY1 (Ankyrin Repeat and MYND Domain Containing 1), AMY-1 (Associate of c-MYC), or proteins containing Armadillo (ARM) repeats, which are known to mediate protein-protein interactions.[1] This document provides detailed application notes and protocols for key techniques to study the interactions of proteins falling under the "this compound" designation, with a focus on methods applicable to proteins with ARM or similar repeat domains. The techniques described are Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H) screening, and Förster Resonance Energy Transfer (FRET).

Application Note 1: Co-Immunoprecipitation (Co-IP) for the Identification of Endogenous this compound Interaction Complexes

Co-immunoprecipitation is a powerful technique to isolate a protein of interest ("bait") and its interacting partners ("prey") from cell or tissue lysates.[2] This method is invaluable for validating interactions within a cellular context. When coupled with mass spectrometry, it can identify novel interacting proteins.

Experimental Protocol: Co-Immunoprecipitation

1. Cell Lysis:

-

Culture cells expressing the this compound protein of interest to approximately 80-90% confluency.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 1 mL of ice-cold IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) to the cell culture plate.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine the protein concentration using a Bradford or BCA assay.

2. Immunoprecipitation:

-

To reduce non-specific binding, pre-clear the lysate by adding 20 µL of Protein A/G agarose beads and incubating for 1 hour at 4°C on a rotator.

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

-

Add 1-5 µg of an antibody specific to this compound to the pre-cleared lysate. As a negative control, use an equivalent amount of isotype control IgG in a separate tube.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add 30 µL of Protein A/G agarose beads to capture the antibody-protein complexes.

-

Incubate for an additional 1-2 hours at 4°C with gentle rotation.

3. Washing and Elution:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Discard the supernatant and wash the beads three to five times with 1 mL of ice-cold IP lysis buffer (or a wash buffer with lower detergent concentration). After each wash, pellet the beads and discard the supernatant.

-

After the final wash, carefully remove all supernatant.

-

To elute the proteins, add 40 µL of 2x Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes.

-

Centrifuge at 1,000 x g for 1 minute and collect the supernatant containing the eluted proteins.

4. Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against this compound and suspected interacting partners.

-

For identification of novel interactors, the eluted sample can be analyzed by mass spectrometry.

Data Presentation: Quantitative Co-IP Mass Spectrometry Data

The following table is an example of how quantitative data from a Co-IP experiment coupled with mass spectrometry (e.g., using label-free quantification or SILAC) could be presented.

| Bait Protein | Identified Interacting Protein | Fold Enrichment (this compound-IP vs. IgG-IP) | p-value |

| This compound | Protein X | 15.2 | 0.001 |

| This compound | Protein Y | 8.7 | 0.005 |

| This compound | Protein Z | 2.1 | 0.048 |

Visualization: Co-Immunoprecipitation Workflow

Caption: Workflow for Co-Immunoprecipitation.

Application Note 2: Yeast Two-Hybrid (Y2H) for Screening this compound Interaction Libraries

The Yeast Two-Hybrid (Y2H) system is a genetic method used to discover binary protein-protein interactions.[3] It is particularly useful for screening entire cDNA libraries to identify novel interacting partners of this compound.

Experimental Protocol: Yeast Two-Hybrid

1. Plasmid Construction:

-

Clone the full-length coding sequence of this compound into a "bait" vector (e.g., pGBKT7), which fuses this compound to a DNA-binding domain (DBD).

-

A cDNA library is cloned into a "prey" vector (e.g., pGADT7), fusing the library of proteins to a transcriptional activation domain (AD).

2. Yeast Transformation and Mating:

-

Transform the bait plasmid into a yeast strain of one mating type (e.g., MATa).

-

Transform the prey library plasmids into a yeast strain of the opposite mating type (e.g., MATα).

-

Mate the bait and prey strains by mixing them on a rich medium (YPD) and incubating for 4-6 hours at 30°C.

3. Selection of Diploids and Interaction Screening:

-

Plate the mated yeast on diploid-selective medium (e.g., SD/-Trp/-Leu) to select for cells that contain both bait and prey plasmids.

-

Incubate at 30°C for 3-5 days until colonies appear.

-

Replica-plate the diploid colonies onto a high-stringency selective medium (e.g., SD/-Trp/-Leu/-His/-Ade) that requires the activation of reporter genes (HIS3 and ADE2) for growth.

-

Positive interactions are identified by the growth of yeast colonies on the high-stringency medium.

4. Identification of Interacting Partners:

-

Isolate the prey plasmids from the positive yeast colonies.

-

Sequence the insert in the prey plasmid to identify the protein that interacts with this compound.

-

Perform further validation experiments (e.g., Co-IP) to confirm the interaction.

Data Presentation: Summary of Y2H Screening Results

| Bait | Prey Library | Number of Colonies Screened | Number of Positive Clones | Identified Interactors |

| This compound-DBD | Human Brain cDNA | 1 x 10^7 | 42 | Protein A, Protein B, Protein C |

| Lamin-DBD (Control) | Human Brain cDNA | 1 x 10^7 | 3 | (Known false positives) |

Visualization: Yeast Two-Hybrid Workflow

Caption: Workflow for a Yeast Two-Hybrid screen.

Application Note 3: Förster Resonance Energy Transfer (FRET) for In Vivo Validation of this compound Interactions

FRET is a microscopy technique to investigate protein interactions in living cells.[4] It relies on the transfer of energy from an excited donor fluorophore to an acceptor fluorophore when they are in close proximity (typically <10 nm).

Experimental Protocol: FRET Microscopy

1. Construct Preparation and Cell Transfection:

-

Create expression vectors where this compound is fused to a donor fluorophore (e.g., CFP) and the putative interacting partner is fused to an acceptor fluorophore (e.g., YFP).

-

Transfect mammalian cells with the desired combination of plasmids:

-

Donor only (this compound-CFP)

-

Acceptor only (Interactor-YFP)

-

Donor and Acceptor (this compound-CFP and Interactor-YFP)

-

-

Incubate the cells for 24-48 hours to allow for protein expression.

2. Image Acquisition:

-

Use a fluorescence microscope equipped for FRET imaging.

-

Acquire three images for each cell expressing both fluorophores:

-

Donor channel (excite with donor wavelength, detect with donor emission filter).

-

Acceptor channel (excite with acceptor wavelength, detect with acceptor emission filter).

-

FRET channel (excite with donor wavelength, detect with acceptor emission filter).

-

3. FRET Analysis:

-

Correct the raw FRET image for spectral bleed-through from the donor and direct excitation of the acceptor.

-

Calculate the normalized FRET (NFRET) or FRET efficiency (E) for each pixel or region of interest. A common formula for apparent FRET efficiency is:

-

E = 1 - (IDA / ID)

-

Where IDA is the fluorescence intensity of the donor in the presence of the acceptor, and ID is the fluorescence intensity of the donor in the absence of the acceptor.

-

Data Presentation: Quantitative FRET Analysis

| Protein Pair | Mean FRET Efficiency (%) | Standard Deviation | n (cells) |

| This compound-CFP + Interactor-YFP | 18.5 | 3.2 | 30 |

| This compound-CFP + UnrelatedProtein-YFP | 2.1 | 0.8 | 30 |

| This compound-CFP only | 0 | - | 30 |

Visualization: Principle of FRET

Caption: Principle of Förster Resonance Energy Transfer (FRET).

Application Note 4: Example Signaling Pathway - Sthis compound Activation

While not definitively "this compound", the Sthis compound protein contains an ARM domain and is a well-studied example of how protein interactions regulate a signaling pathway. Sthis compound is a key player in axon degeneration.[4][5] Its activation is tightly regulated by the ratio of NAD+ and its precursor NMN.

In a healthy axon, high levels of NAD+ bind to the ARM domain of Sthis compound, keeping it in an auto-inhibited state.[4] Upon axonal injury, the enzyme NMNAT2 is degraded, leading to an increase in NMN and a decrease in NAD+. NMN can displace NAD+ from the Sthis compound ARM domain, leading to a conformational change, activation of its TIR domain's NADase activity, and subsequent axon destruction.[4]

Visualization: Sthis compound Activation Signaling Pathway

Caption: Simplified Sthis compound activation pathway in axon injury.

References

- 1. ARM Protein Domain | Cell Signaling Technology [cellsignal.com]

- 2. ANKMY1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 3. uniprot.org [uniprot.org]

- 4. Sthis compound signaling mechanisms in the injured nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multifaceted roles of Sthis compound in axon degeneration and signaling - PMC [pmc.ncbi.nlm.nih.gov]

ARM1 (SARM1) Antibody: Application Notes and Protocols for Western Blot and Immunohistochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARM1, also known as Sterile Alpha and TIR Motif Containing 1 (Sthis compound), is a key protein involved in the regulation of neuronal integrity and immune responses. Its most prominent role is as a central executioner of Wallerian degeneration, a process of programmed axonal self-destruction triggered by injury or disease. Sthis compound possesses an intrinsic NAD+ hydrolase activity, and its activation leads to a rapid depletion of cellular NAD+, a critical metabolite for neuronal survival, thereby initiating a cascade of events culminating in axonal degradation. This pivotal role in neurodegeneration has positioned Sthis compound as a promising therapeutic target for a range of neurological disorders.

These application notes provide detailed protocols and supporting data for the use of this compound/Sthis compound antibodies in Western Blotting (WB) and Immunohistochemistry (IHC), two common techniques for studying protein expression and localization.

Data Presentation

The following tables summarize the characteristics and recommended starting dilutions for several commercially available this compound/Sthis compound antibodies. It is important to note that optimal dilutions should be determined experimentally by the end-user.

Table 1: this compound/Sthis compound Antibody Information for Western Blot (WB)

| Antibody/Supplier | Catalog Number | Host Species | Clonality | Recommended Dilution | Observed Molecular Weight (kDa) | Positive Controls |

| Cell Signaling Technology | 13022 | Rabbit | Monoclonal (D2M5I) | 1:1000 | ~80 | Daudi, HEK-293, Neuro-2a, Raji, SH-SY5Y cells; human testis, mouse and rat brain tissue |

| Proteintech | 28625-1-AP | Rabbit | Polyclonal | 1:1500 - 1:2500 | Not specified | Daudi, HEK-293, Neuro-2a, Raji, SH-SY5Y cells; human testis, mouse and rat brain tissue |

| GeneTex | GTX636097 | Rabbit | Monoclonal (HL1066) | 1:500 - 1:3000 | ~72 | SH-SY5Y cells, various tissue extracts |

| Abcam | ab309195 | Rabbit | Monoclonal (EPR24834-80) | Not specified | Not specified | Not specified |

| MyBioSource | MBS9238669 | Rabbit | Polyclonal | 1:400 | ~75 | Human liver tissue |

Table 2: this compound/Sthis compound Antibody Information for Immunohistochemistry (IHC)

| Antibody/Supplier | Catalog Number | Host Species | Clonality | Recommended Dilution | Antigen Retrieval | Positive Controls |

| Proteintech | 55488-1-AP | Rabbit | Polyclonal | 1:50 - 1:500 | Heat-mediated (TE buffer, pH 9.0 or Citrate buffer, pH 6.0) | Human tissues |

| MyBioSource | MBS9238669 | Rabbit | Polyclonal | 1:400 | Heat-mediated (Sodium Citrate buffer, pH 6.0) | Human liver tissue |

| Abcam | ab309195 | Rabbit | Monoclonal (EPR24834-80) | 1:50 (for IHC-Fr) | Heat-mediated (Tris-EDTA buffer, pH 9.0) | Rat and mouse hippocampus, rat and mouse heart (frozen sections) |

| Sigma-Aldrich (Atlas Antibodies) | HPA024759 | Rabbit | Polyclonal | 1:20 - 1:50 | Not specified | Human tissues |

Signaling Pathway and Experimental Workflows

Sthis compound Signaling Pathway in Axon Degeneration

Sthis compound is a central player in the execution of axon degeneration. Under normal physiological conditions, Sthis compound is maintained in an inactive state. Axonal injury leads to the depletion of NMNAT2, a key enzyme in NAD+ synthesis. The resulting increase in the NMN/NAD+ ratio triggers the activation of Sthis compound's intrinsic NADase activity. Activated Sthis compound rapidly consumes cellular NAD+, leading to energy failure and subsequent activation of downstream executioner pathways, ultimately resulting in the breakdown of the axonal cytoskeleton and complete degeneration of the axon.

Western Blot Experimental Workflow

The following diagram outlines the key steps involved in performing a Western Blot to detect this compound/Sthis compound.

Immunohistochemistry Experimental Workflow

The following diagram illustrates the general procedure for Immunohistochemistry to visualize this compound/Sthis compound in tissue sections.

Experimental Protocols

Western Blot Protocol

This protocol provides a general guideline. Optimization may be required for specific antibodies and sample types.

A. Sample Preparation (Cell Lysates)

-

Collect cells by centrifugation and wash once with ice-cold PBS. 2

Animal Models for In Vivo Studies of SARM1: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterile Alpha and Toll/Interleukin Receptor Motif-containing 1 (SARM1) has emerged as a critical executioner of programmed axonal degeneration, also known as Wallerian degeneration. Its intrinsic NADase activity, which is triggered by various insults, leads to a rapid depletion of nicotinamide adenine dinucleotide (NAD+) and subsequent energetic collapse and destruction of the axon. This central role in axon self-destruction has positioned Sthis compound as a key therapeutic target for a wide range of neurodegenerative diseases and injuries, including peripheral neuropathies, traumatic brain injury, and neuroinflammatory conditions.

These application notes provide a comprehensive overview of the available animal models for studying Sthis compound function in vivo, complete with detailed experimental protocols and quantitative data to guide researchers in this field.

Sthis compound Animal Models

The most widely utilized animal models for Sthis compound research are genetically engineered mice, including global knockout, conditional knockout, and transgenic lines. These models have been instrumental in elucidating the fundamental role of Sthis compound in axonal degeneration and its contribution to various pathological conditions.

Sthis compound Knockout (KO) Mice

Sthis compound global knockout mice, where the Sthis compound gene is inactivated in all cells, have been foundational in demonstrating the protein's essential role in Wallerian degeneration. These mice exhibit remarkable protection against axonal degeneration following various insults.

Generation of Sthis compound KO Mice:

-

Targeting Strategy: Sthis compound KO mice can be generated by targeted deletion of critical exons (e.g., exons 3-6) of the Sthis compound gene using homologous recombination in embryonic stem cells.

-

Breeding: Heterozygous mice are bred to generate wild-type, heterozygous, and homozygous knockout littermates for experimental comparison.

-

Genotyping: PCR-based genotyping is used to confirm the genetic status of the offspring.

Sthis compound Conditional Knockout (cKO) Mice

To investigate the cell-type-specific roles of Sthis compound, conditional knockout mice are employed. These models allow for the deletion of Sthis compound in specific cell populations, such as neurons or glial cells, by crossing mice carrying a floxed Sthis compound allele (SARM1f/f) with mice expressing Cre recombinase under the control of a cell-type-specific promoter (e.g., Nestin-Cre for pan-neuronal deletion or GFAP-Cre for astrocyte-specific deletion).

Generation of Sthis compound cKO Mice:

-

SARM1f/f Mice: Mice with loxP sites flanking a critical exon of the Sthis compound gene are generated.

-

Cre Driver Lines: These mice are then crossed with a specific Cre driver line (e.g., Nestin-Cre, GFAP-Cre) to excise the floxed allele in the desired cell population.

Experimental Models of Sthis compound-Mediated Pathologies

A variety of experimental models can be applied to Sthis compound knockout and wild-type mice to investigate the role of Sthis compound in different disease contexts.

Vincristine-Induced Peripheral Neuropathy (VIPN)

Vincristine, a chemotherapeutic agent, is known to cause a painful peripheral neuropathy characterized by axonal degeneration. Sthis compound KO mice are protected from the development of VIPN.

Protocol for Vincristine-Induced Peripheral Neuropathy:

-

Animals: Adult male and female Sthis compound KO and wild-type littermate mice.

-

Vincristine Administration: Administer vincristine sulfate (0.1 mg/kg to 1.5 mg/kg) via intraperitoneal (i.p.) injection. The injection schedule can vary, for example, twice weekly for four weeks.

-

**Behavioral Assessment

Application Notes: Utilizing CRISPR-Cas9 to Elucidate the Function of the ARM1 Gene

For Researchers, Scientists, and Drug Development Professionals

Introduction to ARM1 (ADRM1)

Adhesion Regulating Molecule 1 (this compound), also known as ADRM1 or Rpn13, is a crucial component of the 26S proteasome, where it functions as a ubiquitin receptor. The proteasome is a multi-protein complex responsible for the degradation of ubiquitinated proteins, a key process in cellular homeostasis. This compound plays a direct role in recruiting the deubiquitinating enzyme, ubiquitin carboxyl-terminal hydrolase L5 (UCHL5), to the proteasome.

Dysregulation of this compound expression has been increasingly implicated in the pathogenesis of various cancers. Overexpression of this compound is associated with increased cell adhesion, proliferation, migration, and survival in cancer cells. Notably, studies have linked elevated this compound levels to malignancies such as ovarian, colorectal, and gastric cancer, as well as acute leukemia. Evidence suggests that this compound may exert its oncogenic effects through the modulation of key signaling pathways, including the NF-κB signaling pathway. Given its role in cancer progression, this compound is emerging as a promising therapeutic target and a potential biomarker for cancer diagnosis and prognosis.

The CRISPR-Cas9 system offers a powerful and precise tool for genome editing, enabling researchers to create targeted gene knockouts to study gene function. By specifically disrupting the this compound gene, researchers can investigate its precise role in cellular processes and its contribution to disease states, paving the way for the development of novel therapeutic strategies.

Application of CRISPR-Cas9 for this compound Functional Analysis

The CRISPR-Cas9 system can be employed to create knockout cell lines or animal models for the this compound gene, allowing for a detailed investigation of its function. The primary applications include:

-

Validating this compound as a Therapeutic Target: By knocking out this compound in cancer cell lines, researchers can assess the impact on cell viability, proliferation, and tumorigenicity, thereby validating it as a potential drug target.

-

Investigating Mechanisms of Action: CRISPR-mediated knockout of this compound allows for the study of downstream effects on cellular signaling pathways, such as the NF-κB pathway, to elucidate its mechanism of action in cancer progression.

-

Drug Discovery Screening: this compound knockout cells can be utilized in high-throughput screening assays to identify compounds that are synthetically lethal with the loss of this compound function, offering new avenues for personalized medicine.

-

Understanding Drug Resistance: The role of this compound in the development of resistance to proteasome inhibitors or other chemotherapeutic agents can be explored by studying the response of this compound knockout cells to various treatments.

Experimental Workflow for this compound Knockout

The following diagram outlines the typical workflow for generating and validating an this compound knockout cell line using CRISPR-Cas9.

Caption: CRISPR-Cas9 workflow for generating and validating this compound knockout cell lines.

This compound Signaling Pathway

The following diagram illustrates the role of this compound within the 26S proteasome and its influence on downstream signaling.

Caption: this compound's role in the proteasome and its impact on the NF-κB pathway.

Protocols

Protocol 1: Generation of this compound Knockout Cell Lines using CRISPR-Cas9

This protocol provides a detailed methodology for creating this compound knockout cell lines.

**1. sgRNA Design and Vector

Application Notes and Protocols for SARM1 Inhibitor Screening and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterile Alpha and Toll/Interleukin Receptor Motif Containing 1 (SARM1) has emerged as a critical executioner of programmed axon degeneration, also known as Wallerian degeneration. Its intrinsic NADase activity, which is activated in response to a variety of neuronal insults, leads to the rapid depletion of the essential metabolite NAD+, triggering a cascade of events that culminates in axonal destruction. This central role in axon loss makes Sthis compound a compelling therapeutic target for a range of neurodegenerative diseases, including peripheral neuropathies, traumatic brain injury, and glaucoma.

These application notes provide a comprehensive overview of the screening and development of Sthis compound inhibitors. They include a summary of known inhibitors and their potencies, detailed protocols for key screening assays, and a depiction of the Sthis compound signaling pathway to guide inhibitor development strategies.

Quantitative Data for Sthis compound Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several reported Sthis compound inhibitors. This data is crucial for comparing the potency of different compounds and for guiding structure-activity relationship (SAR) studies.

| Compound Name | IC50 | Assay Type | Notes |

| Berberine chloride | 77 - 140 µM[1] | Fluorescence-based (e-NAD) | Non-competitive inhibitor.[1] |

| Zinc chloride | 10 µM[1] | Fluorescence-based (e-NAD) | Non-competitive inhibitor, suggests the presence of an allosteric binding pocket.[1] |

| Compound 174 | 17.2 nM[2][3] | PC6-based hydrolase assay | A novel potent Sthis compound inhibitor.[2][3] |

| Compound 331P1 | 189.3 nM[2][3] | PC6-based hydrolase assay | A novel Sthis compound inhibitor with good in vivo efficacy.[2][3] |

| Isothiazole Compound 1 | 4 µM[4] | Biochemical NADase assay | Identified from a high-throughput screen.[4] |

| Isothiazole Compounds 4, 8, 9, 10 | 0.16 - 0.37 µM[4][5] | Biochemical NADase assay | Optimized potent and selective irreversible inhibitors.[4][5] |

| MY-9B | Low µM[6] | Cell-based cADPR production | Covalent, irreversible inhibitor targeting an allosteric cysteine.[6] |

| WX-02-37 | Low µM[6] | Cell-based cADPR production | Covalent, irreversible inhibitor targeting an allosteric cysteine.[6] |

| DSRM-3716 | Not specified | Not specified | A known Sthis compound inhibitor used as a control in assays.[5] |

Sthis compound Signaling Pathway

Sthis compound activation is a key nodal point in the pathway of axon degeneration. A variety of upstream signals, indicative of neuronal stress or injury, converge to activate its NADase function. The primary known activator is an increased ratio of nicotinamide mononucleotide (NMN) to NAD+.[2] Under healthy conditions, the enzyme NMNAT2 maintains low NMN and high NAD+ levels, keeping Sthis compound in an inactive state.[2] Following injury, NMNAT2 levels drop, leading to NMN accumulation and subsequent Sthis compound activation.[2] Other activators include mitochondrial toxins, the rodenticide Vacor, and signaling through TNF-α and necroptosis pathways.[1][4]

Once activated, Sthis compound rapidly depletes cellular NAD+. This metabolic crisis is a central event, leading to downstream consequences including ATP depletion, calcium influx, and activation of calpains, which are proteases that degrade cytoskeletal components, ultimately leading to the structural collapse of the axon.[1][7]

Caption: Sthis compound signaling pathway leading to axon degeneration.

Experimental Protocols

High-Throughput Screening (HTS) for Sthis compound Inhibitors using a Fluorescence-Based Assay

This protocol is adapted from a method utilizing the NAD+ analog, etheno-NAD+ (e-NAD), which becomes fluorescent upon cleavage by Sthis compound.[8][9] This assay is suitable for HTS campaigns to identify novel Sthis compound inhibitors.

Materials:

-

Recombinant human Sthis compound protein (TIR domain or SAM-TIR construct)

-

Etheno-NAD+ (e-NAD)

-

Assay Buffer: 50 mM Sodium Phosphate, pH 7.5, 150 mM NaCl

-

Test compounds dissolved in DMSO

-

Control inhibitor (e.g., Berberine chloride)

-

384-well black, low-volume assay plates

-

Fluorescence plate reader with excitation at ~330 nm and emission at ~405 nm

Protocol:

-

Prepare Reagents:

-

Dilute recombinant Sthis compound protein to a working concentration of 2X the final desired concentration (e.g., 600 nM for a final concentration of 300 nM) in Assay Buffer.

-

Prepare a 2X working solution of e-NAD at a concentration close to its Km (e.g., 100 µM for a final concentration of 50 µM) in Assay Buffer.

-

Prepare serial dilutions of test compounds and control inhibitor in DMSO. Then, dilute these into Assay Buffer to a 2X final concentration. The final DMSO concentration in the assay should be ≤1%.

-

-

Assay Plate Setup:

-

Add 10 µL of the 2X test compound or control inhibitor solution to the appropriate wells of the 384-well plate.

-

For positive control wells (no inhibition), add 10 µL of Assay Buffer with the corresponding DMSO concentration.

-

For negative control wells (background fluorescence), add 10 µL of Assay Buffer.

-

-

Enzyme Addition:

-

Add 10 µL of the 2X Sthis compound enzyme solution to all wells except the negative control wells. To the negative control wells, add 10 µL of Assay Buffer.

-

-

Pre-incubation:

-

Mix the plate gently on a plate shaker for 1 minute.

-

Pre-incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

-

-

Reaction Initiation:

-

Add 10 µL of the 2X e-NAD solution to all wells to initiate the reaction. The final reaction volume is 30 µL.

-

-

Incubation:

-

Seal the plate to prevent evaporation.

-

Incubate at room temperature for a defined period (e.g., 60-120 minutes), protected from light. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

-

-

Fluorescence Reading:

-

Read the fluorescence intensity on a plate reader at Ex/Em = 330/405 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of the negative control wells from all other wells.

-

Calculate the percent inhibition for each test compound concentration relative to the positive control (enzyme activity without inhibitor).

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: High-throughput screening workflow for Sthis compound inhibitors.

Cell-Based Sthis compound Activity Assay using a Fluorescent Probe (PC6)

This protocol describes a cell-based assay to measure Sthis compound activity using the fluorescent probe PC6. PC6 is a cell-permeable molecule that forms a fluorescent adduct (PAD6) upon reacting with ADPR, a product of Sthis compound's NADase activity.[1] This allows for the direct visualization and quantification of Sthis compound activity in live cells.

Materials:

-

HEK293T cells or a neuronal cell line (e.g., SH-SY5Y)

-

Expression vector for human Sthis compound (optional, for overexpression studies)

-

Cell culture medium and supplements

-

Transfection reagent (if applicable)

-

PC6 fluorescent probe

-

Sthis compound activator (e.g., NMN, Vacor)

-

Test compounds and control inhibitor

-

96-well black, clear-bottom cell culture plates

-

Fluorescence microscope or high-content imaging system

Protocol:

-

Cell Culture and Plating:

-

Culture cells according to standard protocols.

-

Seed cells into a 96-well black, clear-bottom plate at an appropriate density to reach 70-80% confluency on the day of the experiment.

-

If using an overexpression system, transfect the cells with the Sthis compound expression vector 24-48 hours prior to the assay.

-

-

Compound Treatment:

-

Prepare dilutions of test compounds and control inhibitor in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds.

-

Incubate for a desired period (e.g., 1-2 hours) at 37°C and 5% CO2.

-

-

Sthis compound Activation and Probe Loading:

-

Prepare a solution containing the Sthis compound activator (e.g., 1 mM NMN) and the PC6 probe (e.g., 10 µM) in cell culture medium.

-

Add this solution to the wells containing the cells and compounds.

-

-

Incubation:

-

Incubate the plate at 37°C and 5% CO2 for a period sufficient to induce Sthis compound activity and allow for PAD6 formation (e.g., 2-4 hours).

-

-

Imaging:

-

Image the cells using a fluorescence microscope or a high-content imaging system.

-

Acquire images in the appropriate fluorescence channel for PAD6 (e.g., excitation ~560 nm, emission ~585 nm). A nuclear counterstain (e.g., Hoechst) can be used for cell segmentation.

-

-

Image and Data Analysis:

-

Use image analysis software to quantify the mean fluorescence intensity of PAD6 per cell or per well.

-

Normalize the fluorescence intensity to the cell number if a nuclear stain is used.

-

Calculate the percent inhibition of Sthis compound activity for each compound relative to the activator-treated control.

-

Determine the IC50 values by plotting the percent inhibition against the compound concentration.

-

Caption: Cell-based Sthis compound activity assay workflow.

Conclusion

The development of potent and selective Sthis compound inhibitors holds significant promise for the treatment of a wide array of neurodegenerative disorders. The protocols and data presented in these application notes provide a robust framework for researchers to screen for and characterize novel Sthis compound inhibitors. By leveraging these methodologies, the scientific community can accelerate the discovery of new therapeutic agents that target the core mechanism of axon degeneration, with the ultimate goal of preserving neuronal function and improving patient outcomes.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Sthis compound is a Metabolic Sensor Activated by an Increased NMN/NAD+ Ratio to Trigger Axon Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Novel Sthis compound Inhibitors for the Treatment of Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sthis compound acts downstream of neuroinflammatory and necroptotic signaling to induce axon degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Sthis compound inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. Sthis compound, an enzyme involved in axon degeneration, catalyzes multiple activities through a ternary complex mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of the First Noncompetitive Sthis compound Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of the first noncompetitive Sthis compound inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantifying ARM1 (SARM1) Gene Expression

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sterile Alpha and TIR Motif Containing 1 (SARM1), also known as this compound, is a key molecule involved in the regulated process of axonal degeneration, also known as Wallerian degeneration.[1] Its activation leads to the depletion of nicotinamide adenine dinucleotide (NAD+), a critical cellular metabolite, thereby triggering a cascade of events that result in axonal self-destruction.[1] Given its central role in neurodegenerative processes, Sthis compound has emerged as a compelling therapeutic target for a variety of neurological disorders.

Accurate and reliable quantification of Sthis compound gene expression is crucial for understanding its physiological and pathological roles, as well as for the development of novel therapeutics targeting this pathway. These application notes provide an overview and detailed protocols for the most common methods used to quantify Sthis compound mRNA expression: quantitative Polymerase Chain Reaction (qPCR), RNA Sequencing (RNA-Seq), and in situ Hybridization (ISH).

Data Presentation: Comparison of Quantification Methods

The choice of method for quantifying Sthis compound gene expression depends on the specific research question, sample type, desired throughput, and sensitivity. The following table summarizes the key characteristics of each technique.

| Feature | Quantitative PCR (qPCR) | RNA Sequencing (RNA-Seq) | In Situ Hybridization (ISH) |

| Principle | Enzymatic amplification of a specific target sequence. | High-throughput sequencing of the entire transcriptome. | Hybridization of a labeled probe to the target mRNA within intact tissue. |

| Primary Output | Cycle threshold (Ct) values, relative or absolute quantification. | Sequence reads, transcript counts (e.g., FPKM, TPM). | Visualization of mRNA localization and semi-quantitative analysis. |

| Sensitivity | Very high, can detect low abundance transcripts. | High, dependent on sequencing depth. | Moderate to high, dependent on probe and detection chemistry. |

| Specificity | High, determined by primers and probes. | High, provides sequence-level information. | High, determined by probe sequence. |

| Quantitative Nature | Highly quantitative.[2] | Highly quantitative and comprehensive.[3] | Semi-quantitative to quantitative with advanced imaging. |

| Spatial Information | No | No | Yes, provides cellular and subcellular localization. |

| Discovery Potential | Limited to known targets. | High, can identify novel transcripts and splice variants.[3] | Limited to known targets. |

| Throughput | High | Moderate to high | Low to moderate |

| Cost per Sample | Low | High | Moderate |

| Starting Material | Low (ng of RNA) | Low (ng of RNA) | Tissue sections or whole mounts |

Experimental Protocols

Quantitative Polymerase Chain Reaction (qPCR) for Sthis compound Expression

qPCR is a highly sensitive and specific method for quantifying gene expression and is often considered the gold standard for validating results from high-throughput methods.[2]

Protocol: Two-Step RT-qPCR for Sthis compound mRNA Quantification

This protocol is adapted from standard qPCR procedures and incorporates specific considerations for Sthis compound.

1.1. RNA Isolation and Quality Control:

- Isolate total RNA from cells or tissues of interest using a TRIzol-based method or a column-based kit (e.g., RNeasy Mini Kit, Qiagen).

- Treat the RNA with DNase I to remove any contaminating genomic DNA.

- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer). An A260/A280 ratio of ~2.0 and intact ribosomal RNA bands (28S and 18S) are indicative of high-quality RNA.

1.2. Reverse Transcription (cDNA Synthesis):

- Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Invitrogen).

- Use a mix of oligo(dT) and random hexamer primers to ensure comprehensive reverse transcription of all RNA species, including Sthis compound mRNA.